N-Phenethyl-phthalamic acid
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Overview
Description
N-Phenethyl-phthalamic acid is a chemical compound known for its biological activity as a plant growth regulator. It is used to enhance the transport of nutrients within plants, promote chlorophyll synthesis, and improve plant resistance to stress. This compound is particularly effective in promoting flowering and fruit set in various crops, making it a valuable tool in agricultural practices .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenethyl-phthalamic acid can be synthesized through the reaction of phthalic anhydride with phenethylamine. The reaction typically involves heating phthalic anhydride with phenethylamine in the presence of a suitable solvent, such as acetic acid, to yield the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Phenethyl-phthalamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Phenethyl-phthalamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is employed in plant biology research to study its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in agriculture to improve crop yield and quality, particularly in fruit-bearing plants
Mechanism of Action
The mechanism of action of N-Phenethyl-phthalamic acid involves its interaction with plant hormones and signaling pathways. It enhances the transport of nutrients to growth points, promotes chlorophyll synthesis, and improves plant resistance to stress. The compound acts synergistically with auxins, a class of plant hormones, to regulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Naphthylphthalamic acid: Another phthalamic acid derivative known for its role in inhibiting polar auxin transport in plants.
Phthalic anhydride derivatives: Various derivatives of phthalic anhydride exhibit similar biological activities and are used in agricultural and industrial applications
Uniqueness
N-Phenethyl-phthalamic acid is unique due to its specific phenethyl group, which imparts distinct biological activities compared to other phthalamic acid derivatives. Its ability to enhance nutrient transport and promote flowering and fruit set makes it particularly valuable in agricultural practices .
Properties
IUPAC Name |
2-(2-phenylethylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQUUVCOFZFTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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